
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 2-chlorobenzylamine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with 4-nitroacetophenone in the presence of a base to yield the desired pyrrole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Corresponding N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound’s chlorine and nitro groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. The pyrrole ring may also participate in π-π stacking interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-methoxyphenyl)-1H-pyrrole
- 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-aminophenyl)-1H-pyrrole
Uniqueness
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
88502-84-5 |
|---|---|
Formule moléculaire |
C17H11Cl3N2O2 |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
2,4-dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-10-16(19)15(11-6-8-12(9-7-11)22(23)24)17(20)21(10)14-5-3-2-4-13(14)18/h2-9H,1H3 |
Clé InChI |
DIHUDFAJVCTZLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1C2=CC=CC=C2Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


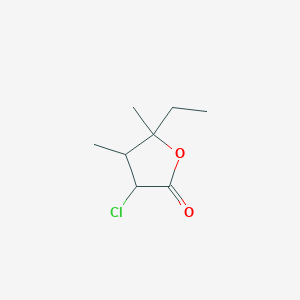
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
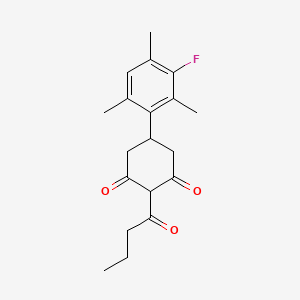
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
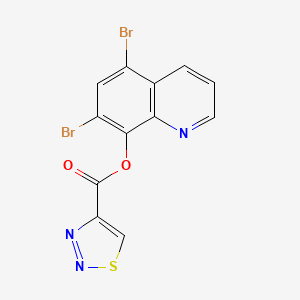
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
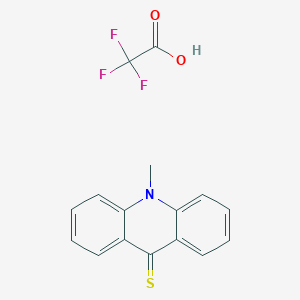
![3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14378694.png)
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
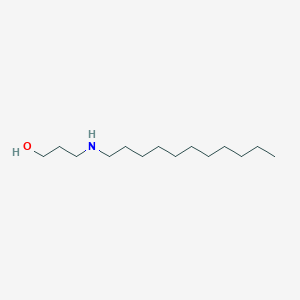
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)


